Lipophilicity (LogP) Advantage
The calculated octanol-water partition coefficient (LogP) for (2,6,7-trimethyl-1H-indol-3-yl)-acetic acid is 2.72 [1], which is 1.29 log units higher than that of unsubstituted indole-3-acetic acid (IAA, LogP = 1.43–1.80) and 0.83 log units higher than 2-methylindole-3-acetic acid (LogP = 1.89) [2]. This increase reflects the cumulative hydrophobic contribution of three methyl groups on the indole ring.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.72 |
| Comparator Or Baseline | IAA: 1.43–1.80; 2-Methylindole-3-acetic acid: 1.89 |
| Quantified Difference | +1.29 vs IAA (minimum); +0.83 vs 2-Methyl analog |
| Conditions | Calculated/predicted values from ChemSrc and vendor databases |
Why This Matters
Higher LogP alters retention time in reversed-phase HPLC, increases passive membrane permeability, and influences formulation in lipophilic matrices, making this compound a superior choice for experiments requiring a more hydrophobic IAA scaffold.
- [1] Chem960. (n.d.). (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid. Retrieved from https://m.chem960.com/cas/6949720/ View Source
- [2] 0elem. (n.d.). 2-Methylindole-3-acetic acid. Retrieved from https://www.0elem.com/reagent/cas/BK2286260 View Source
